Methyl 3-benzenesulfonamidobenzoate
Overview
Description
Methyl 3-benzenesulfonamidobenzoate is an organic compound with the molecular formula C14H13NO4S. It is a solid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a benzenesulfonamide group attached to a methyl benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-benzenesulfonamidobenzoate can be synthesized through the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride. The reaction is typically carried out in pyridine as a solvent, under cooling conditions using an ice bath. The mixture is then allowed to warm to room temperature and stirred for about 16 hours. The reaction mixture is poured onto ice and acidified with hydrochloric acid to precipitate the product, which is then filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The use of pyridine and benzenesulfonyl chloride in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzenesulfonamidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 3-benzenesulfonamidobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-benzenesulfonamidobenzoate exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: The precursor in the synthesis of Methyl 3-benzenesulfonamidobenzoate.
Benzenesulfonyl chloride: Another precursor used in the synthesis.
Methyl benzoate: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a benzenesulfonamide group and a methyl benzoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
IUPAC Name |
methyl 3-(benzenesulfonamido)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPPTXOJKWUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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